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Compound of Interest

Compound Name: 2-(Methoxymethyl)benzofuran

Cat. No.: B15204767 Get Quote

A detailed examination of the binding affinities and interaction mechanisms of novel benzofuran

derivatives with various protein targets, providing insights for future drug design and

development.

This guide offers a comparative analysis of molecular docking studies performed on a series of

benzofuran derivatives. The objective is to evaluate their potential as inhibitors for various

biological targets implicated in a range of diseases. The data presented herein is compiled from

multiple studies to provide a comprehensive overview for researchers, scientists, and

professionals in the field of drug development.

Quantitative Docking Results
The following tables summarize the binding affinities of different benzofuran derivatives against

several key protein targets. The docking scores, represented as binding energy in kcal/mol,

indicate the strength of the interaction between the ligand (benzofuran derivative) and the

protein. A lower binding energy value generally signifies a more stable and favorable

interaction.
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Derivative
Target Protein
(PDB ID)

Docking Score
(kcal/mol)

Reference

Compound 2c 3EQM -10.2

4HOE -9.3 [1]

1XFF -9.1 [1]

M5n 1aj6
Not Specified, but

noted as strong
[2]

M5o 1aj6
Not Specified, but

noted as strong
[2]

M5k 1aj6
Not Specified, but

noted as strong
[2]

BENZ-0454 4HJO (EGFR)
Lowest binding affinity

in its series
[3]

BENZ-0143 4HJO (EGFR) Not Specified [3]

BENZ-1292 4HJO (EGFR) Not Specified [3]

BENZ-0335 4HJO (EGFR) Not Specified [3]

Compound 5s

Gaba receptor-

associated protein-like

1

Highest anticancer

activity
[4]

Compound 5r

Gaba receptor-

associated protein-like

1

Highest anticancer

activity
[4]

Compound 17b

Gaba receptor-

associated protein-like

1

Highest anticancer

activity
[4]

BF1
Bovine Serum

Albumin (BSA)

Lower affinity than

BDF1

BDF1
Bovine Serum

Albumin (BSA)

Higher affinity than

BF1
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Note: Some studies did not provide specific numerical docking scores but indicated the relative

binding affinities of the compounds.

Experimental Protocols
The methodologies outlined below are representative of the key experiments cited in the

referenced studies for molecular docking of benzofuran derivatives.

1. Ligand Preparation: The three-dimensional structures of the benzofuran derivatives were

typically drawn using chemical drawing software like ChemDraw.[2] Energy minimization of the

ligands was then performed using computational tools such as the MM2 force field within the

Chem3D Ultra program to obtain the most stable conformation.[2]

2. Protein Preparation: The crystal structures of the target proteins were obtained from the

Protein Data Bank (PDB).[1][3] Prior to docking, water molecules and any co-crystallized

ligands were generally removed from the protein structure.[1] Kollman charges and polar

hydrogen atoms were added to the protein, which was then saved in the PDBQT format for use

with docking software.[1]

3. Molecular Docking Simulation: Software such as AutoDock Vina, Molegro Virtual Docker,

and the Molecular Operating Environment (MOE) were employed for the docking simulations.

[1][4][5] A grid box was defined around the active site of the target protein to specify the search

space for the ligand binding. The docking algorithm then explored various conformations and

orientations of the ligand within the grid box to predict the most favorable binding mode. The

results are typically ranked based on their binding affinity scores.[1]

4. Visualization and Analysis: The interactions between the benzofuran derivatives and the

amino acid residues of the target proteins were visualized and analyzed using software like

BIOVIA Discovery Studio and PyMOL.[1][2] This analysis helps in understanding the key

interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the

binding affinity.

Visualizing the Docking Workflow
The following diagram illustrates the typical workflow for a comparative molecular docking

study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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